2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-10(13)11-5-3-4-9(6-11)7-12/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOOHNRMCKFNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one, with the CAS number 1156724-72-9, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H19NO3
- Molar Mass : 201.26 g/mol
- Density : 1.077 g/cm³ (predicted)
- Boiling Point : 346.5 °C (predicted)
- pKa : 14.94 (predicted) .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may exhibit inhibitory effects on certain enzymes related to metabolic pathways, which can influence cellular functions and disease processes.
Antimicrobial Activity
Research has suggested that derivatives of similar piperidine compounds exhibit antimicrobial properties. For instance, compounds synthesized from piperidine frameworks have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives against HIV. For example, certain synthesized compounds demonstrated significant inhibitory activity against HIV strains, with effective concentrations (EC50) ranging from 6.02 to 23.9 nmol/L . While specific data on this compound is limited, its structural similarities suggest possible antiviral properties.
Study on Enzyme Inhibition
A study investigated the enzyme inhibitory activity of various piperidine derivatives, including those structurally related to this compound. The results showed that these compounds could inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies on related compounds indicate favorable absorption and bioavailability profiles. For instance, one derivative exhibited a bioavailability of approximately 33.8%, suggesting that modifications in the piperidine structure can enhance pharmacological properties . Further research into the pharmacokinetics of this compound is needed to confirm similar profiles.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molar Mass | 201.26 g/mol |
| Density | 1.077 g/cm³ (predicted) |
| Boiling Point | 346.5 °C (predicted) |
| pKa | 14.94 (predicted) |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit biological activity relevant to drug development:
- Anticholinergic Activity : Research indicates that derivatives of piperidine compounds can act as M2 acetylcholine receptor antagonists, which are of interest in treating conditions like Alzheimer's disease .
- Neuropharmacology : The structural similarity to known neuroactive compounds suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.
Organic Synthesis
2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with specific functionalities.
Material Science
The compound's unique chemical properties allow it to be explored in the development of new materials, such as polymers or coatings that require specific chemical stability and reactivity.
Case Study 1: Drug Development
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives showed promising activity against specific cancer cell lines, suggesting potential for further development as anticancer agents.
Case Study 2: Chemical Reaction Studies
A detailed investigation into the reactivity of this compound was conducted to understand its behavior under various reaction conditions. The study highlighted the compound's ability to undergo nucleophilic substitution reactions effectively, making it a candidate for use in the synthesis of more complex piperidine derivatives.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-Linked Ethanone Derivatives
Key Observations:
- Substituent Position : The C3 hydroxymethyl group in the target compound distinguishes it from C4-substituted analogs (e.g., hydroxyethyl in ), which may alter binding pocket interactions in enzymes like BRD4 .
- Chirality : Unlike racemic mixtures of some analogs (e.g., (R)- and (S)-enantiomers in ), the target compound’s stereochemistry at C3 remains unexplored but could influence selectivity.
Key Observations:
- BRD4 Selectivity: The target compound lacks the aminomethyl group of (S)-enantiomers in , which are critical for BRD4 BD1 binding. This suggests lower potency unless hydroxymethyl compensates via H-bonding.
- Anti-Ulcer Potential: Piperidine-linked ethanones with polar groups (e.g., hydroxymethyl) may mimic anti-ulcer activity seen in dihydropyrimidinones (e.g., reduced gastric lesions in rats ).
Preparation Methods
Synthesis of 3-(Hydroxymethyl)piperidine Intermediate
The hydroxymethyl group at the 3-position of piperidine is typically introduced via:
- Reduction of 3-piperidinemethanol derivatives or
- Nucleophilic substitution of 3-halopiperidines with formaldehyde or equivalents followed by reduction.
For example, a common approach is:
- Starting from 3-piperidinemethanol or 3-hydroxymethylpiperidine, which can be synthesized via reduction of 3-piperidinemethanol derivatives.
- Protection of the amine group if necessary (e.g., Boc protection) to avoid side reactions during subsequent steps.
Acylation of Piperidine Nitrogen with Ethoxyacetyl Group
The key step involves acylation of the piperidine nitrogen with an ethoxyacetyl moiety:
- Reagents: Ethyl chloroacetate or ethoxyacetyl chloride can be employed as acylating agents.
- Conditions: Typically, the reaction is carried out under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to room temperature.
- Outcome: Formation of the 2-ethoxy-1-piperidin-1-ylethanone intermediate.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 3-(hydroxymethyl)piperidine | Reduction of 3-piperidinemethanol or substitution with formaldehyde | 70-85% | May require protection of amine group |
| 2 | Acylation of piperidine nitrogen | Ethyl chloroacetate, base (triethylamine), solvent (DCM), 0-25°C | 75-90% | Controlled addition to avoid overacylation |
| 3 | Purification | Column chromatography or recrystallization | — | Ensures high purity (>95%) |
Literature Examples and Research Findings
- The base-catalyzed acylation of piperidine derivatives with ethyl chloroacetate or ethoxyacetyl chloride is well-documented and yields high purity products suitable for further functionalization.
- Hydroxymethylation strategies often employ formaldehyde in aqueous or alcoholic media , sometimes catalyzed by acids or bases, to selectively introduce the hydroxymethyl group on the piperidine ring.
- Protection-deprotection sequences, such as Boc protection of amines , are used to prevent side reactions during multi-step syntheses.
- Purification techniques such as flash chromatography and preparative TLC are effective in isolating the target compound with high purity.
Analytical Data Supporting Preparation
| Parameter | Typical Values/Observations |
|---|---|
| Purity | >95% by HPLC or NMR |
| Molecular Weight | Confirmed by mass spectrometry (~201.27 g/mol) |
| NMR Spectroscopy | Characteristic signals for piperidine, hydroxymethyl, and ethoxy groups |
| IR Spectroscopy | Bands corresponding to carbonyl (C=O), hydroxyl (O-H), and ether (C-O-C) groups |
| Melting Point | Dependent on purity and crystallinity |
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example:
Step 1: React 3-(hydroxymethyl)piperidine with an ethoxy-acetyl chloride derivative under basic conditions (e.g., triethylamine) to form the ketone intermediate.
Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Purity Optimization: Use recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. How can the physicochemical properties (e.g., LogD, pKa) of this compound be experimentally determined?
Methodological Answer:
- LogD (Partition Coefficient): Measure via shake-flask method at pH 5.5 and 7.4 using octanol/water phases, followed by HPLC quantification .
- pKa: Perform potentiometric titration in aqueous methanol (e.g., Sirius T3 instrument) to determine protonation sites. Reported values for similar piperidine derivatives suggest a pKa ~13.8 for the hydroxymethyl group .
- Polar Surface Area: Calculate using computational tools (e.g., Schrödinger QikProp) or X-ray crystallography data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for piperidine-based compounds?
Methodological Answer: Discrepancies often arise from assay conditions or stereochemical variations. To address this:
- Assay Standardization: Use cell lines with consistent receptor expression (e.g., HEK293 for dopamine D1 receptor studies) .
- Stereochemical Analysis: Confirm enantiopurity via chiral HPLC (Chiralpak IA column) or X-ray crystallography. For example, conformational studies of LY3154207 (a related compound) revealed a boat conformation critical for receptor binding .
- Data Validation: Compare results across orthogonal assays (e.g., cAMP accumulation vs. radioligand binding) to confirm activity .
Q. How can crystallographic fragment screening improve the design of derivatives targeting FAD-dependent oxidoreductases?
Methodological Answer:
- Fragment Library Screening: Co-crystallize the compound with Chaetomium thermophilum FAD-dependent oxidoreductase and analyze diffraction data (1.8–2.2 Å resolution) to identify binding hotspots .
- SAR Analysis: Modify the hydroxymethyl or ethoxy groups based on electron density maps. For instance, adding a 4-methoxyphenylsulfonyl group (as in ) enhances steric complementarity .
Q. What experimental designs are optimal for assessing metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound loss via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism.
- In Vivo PK Studies: Administer intravenously/orally to rodents and collect plasma at 0, 1, 2, 4, 8, 12, 24 h. Calculate AUC, Cmax, and half-life. For example, LY3154207 showed no tachyphylaxis in rodent models due to its allosteric modulation mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
